3-Amino-6-chloro-2(1H)-pyridinethione
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Overview
Description
3-Amino-6-chloro-2(1H)-pyridinethione is a heterocyclic compound that contains both amino and chloro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2(1H)-pyridinethione typically involves the chlorination of 2-hydroxy-3-cyano-6-methylpyridine followed by subsequent reactions to introduce the amino group. One common method involves the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) for chlorination, followed by reduction with catalysts such as rhodium on carbon (Rh/C) or tin(IV) chloride (SnCl4) in hydrochloric acid (HCl) to introduce the amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-2(1H)-pyridinethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridinethione derivatives.
Scientific Research Applications
3-Amino-6-chloro-2(1H)-pyridinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which 3-Amino-6-chloro-2(1H)-pyridinethione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloro-2-methylpyridine: This compound is structurally similar but contains a methyl group instead of a thione group.
6-Halo-2-pyridone: Another similar compound that acts as an efficient organocatalyst for ester aminolysis.
Uniqueness
3-Amino-6-chloro-2(1H)-pyridinethione is unique due to the presence of both amino and chloro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its thione group also contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C5H5ClN2S |
---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
3-amino-6-chloro-3H-pyridine-2-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-4-2-1-3(7)5(9)8-4/h1-3H,7H2 |
InChI Key |
XCRXLULQQMAWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=S)C1N)Cl |
Origin of Product |
United States |
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